2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865963
InChI: InChI=1S/C8H13N3O/c1-8(2,9)7-10-6(12-11-7)5-3-4-5/h5H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine

CAS No.:

Cat. No.: VC15865963

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine -

Specification

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine
Standard InChI InChI=1S/C8H13N3O/c1-8(2,9)7-10-6(12-11-7)5-3-4-5/h5H,3-4,9H2,1-2H3
Standard InChI Key LXAWYWZRBPIVEL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=NOC(=N1)C2CC2)N

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol. The 1,2,4-oxadiazole ring consists of two nitrogen atoms and one oxygen atom arranged in a five-membered aromatic system. Key structural features include:

  • Cyclopropyl substituent: Introduces steric hindrance and enhances metabolic stability due to its rigid, non-planar geometry .

  • Propan-2-amine group: A tertiary amine that may influence solubility and bioavailability through hydrogen bonding and basicity .

Table 1: Molecular Properties of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine

PropertyValue
Molecular FormulaC₈H₁₃N₃O
Molecular Weight (g/mol)167.21
LogP (Predicted)1.2–1.8
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (Oxadiazole O, 2N)

Synthetic Pathways and Optimization

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions between amidoximes and acylating agents. For 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine, a plausible route includes:

Formation of the Oxadiazole Core

  • Amidoxime Preparation: Reacting cyclopropanecarbonitrile with hydroxylamine hydrochloride yields cyclopropanecarboximidamide .

  • Cyclization: Treating the amidoxime with a carbonyl source (e.g., acetyl chloride) under dehydrating conditions (e.g., POCl₃) forms the 1,2,4-oxadiazole ring .

Physicochemical Properties and Stability

Thermal and Chemical Stability

The 1,2,4-oxadiazole ring is thermally stable up to 200°C, as observed in analogous compounds . The cyclopropyl group enhances resistance to oxidative degradation, while the tertiary amine may render the compound susceptible to protonation under acidic conditions.

Solubility and Lipophilicity

  • Aqueous Solubility: Limited due to the hydrophobic cyclopropyl group (predicted solubility: <1 mg/mL) .

  • LogP: Estimated at 1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activity and Mechanisms

While direct pharmacological data for this compound are unavailable, structurally related 1,2,4-oxadiazoles exhibit diverse biological activities:

Anticancer Activity

Oxadiazole derivatives inhibit cancer cell proliferation by inducing apoptosis via caspase-3 activation. For example, a related compound showed IC₅₀ values of 5.76 µM against HeLa cells .

Table 2: Hypothetical Biological Activity Profile

ActivityTargetPredicted EC₅₀/IC₅₀
AntiparasiticOnchocerca volvulus<1 µM
CytotoxicHeLa cells5–10 µM
AntimicrobialStaphylococcus aureus25–50 µM

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound’s modular structure allows for derivatization to enhance potency or reduce toxicity .

  • Prodrug Design: The amine group can be functionalized to improve bioavailability.

Material Science

1,2,4-Oxadiazoles serve as ligands in coordination polymers. The cyclopropyl group’s rigidity could stabilize metal-organic frameworks (MOFs) for gas storage applications .

Challenges and Future Directions

  • Synthetic Scalability: Current routes require optimization for industrial-scale production, particularly in minimizing byproducts during cyclization.

  • Toxicity Profiling: In silico models predict potential hepatotoxicity due to amine metabolism; in vitro assays are needed for validation.

  • Target Identification: High-throughput screening against kinase or protease libraries could elucidate precise mechanisms of action.

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